1-((Methylsulfonyl)methyl)cyclopropane-1-carboxylic acid

描述

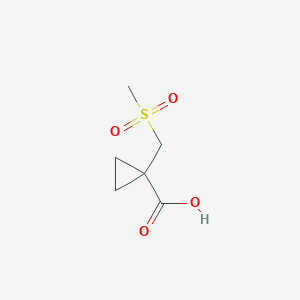

1-((Methylsulfonyl)methyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring two substituents: a carboxylic acid (-COOH) and a methylsulfonylmethyl (-CH2-SO2-CH3) group. This compound’s structure combines the strained cyclopropane ring with functional groups that confer unique physicochemical properties. The methylsulfonyl group is a strong electron-withdrawing moiety, enhancing the acidity of the carboxylic acid (pKa likely < 3.5) and influencing reactivity in substitution or conjugation reactions .

Applications: The sulfonyl group is prevalent in pharmaceuticals due to its hydrogen-bonding capacity and metabolic stability. This compound may serve as a building block for drug candidates targeting receptors like CCR1, similar to derivatives reported in flow synthesis studies .

属性

IUPAC Name |

1-(methylsulfonylmethyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4S/c1-11(9,10)4-6(2-3-6)5(7)8/h2-4H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEPHSZJXFMAZJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1(CC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-((Methylsulfonyl)methyl)cyclopropane-1-carboxylic acid typically involves the reaction of cyclopropane derivatives with methylsulfonylmethyl reagents under controlled conditions. One common method includes the use of cyclopropane-1-carboxylic acid as a starting material, which is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like toluene or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

化学反应分析

Types of Reactions

1-((Methylsulfonyl)methyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted cyclopropane derivatives.

科学研究应用

Synthesis of 1-((Methylsulfonyl)methyl)cyclopropane-1-carboxylic acid

The synthesis of this compound typically involves several key steps:

- Starting Materials : The synthesis often begins with methacrylic acid or its derivatives, which undergo a cyclopropanation reaction.

- Cyclopropanation Reaction : This reaction is facilitated by the use of trihalides in an alkaline solution, allowing for the formation of the cyclopropane ring.

- Acidification : Following cyclopropanation, the resulting product is acidified to yield this compound.

This method has been noted for its efficiency and high purity of the final product, making it suitable for further applications in research and industry .

Pharmacological Applications

The biological activity of this compound has been explored in several studies, revealing its potential as a therapeutic agent:

- Inhibition of Ion Channels : Recent studies have identified this compound as a selective inhibitor of sodium channels, particularly Nav1.3. Compounds with similar structures have demonstrated significant inhibitory activity, which could be leveraged for pain management therapies .

- Anti-inflammatory Properties : The compound has shown promise in reducing pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

- Neuroprotective Effects : Preliminary research indicates that derivatives of this compound may protect neuronal cells from oxidative stress, providing a basis for further exploration in neurodegenerative disease treatments .

Case Studies

Several case studies illustrate the applications of this compound in drug development:

- Sodium Channel Inhibitors : A study evaluated a series of compounds including this compound for their ability to inhibit Nav channels. The findings indicated that certain structural modifications could enhance selectivity and potency against specific sodium channel isoforms .

- Cancer Therapeutics : Research into cyclopropane derivatives has revealed their potential as dual inhibitors targeting c-Met and other pathways involved in cancer progression. The unique structure of this compound may contribute to its effectiveness against tumor growth .

- Anti-inflammatory Agents : Studies suggest that compounds with similar structures can modulate inflammatory responses, indicating that this compound could be developed into anti-inflammatory drugs targeting cytokine production .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Cyclopropane ring with methylsulfonyl group | Sodium channel inhibition, anti-inflammatory |

| rac-(1R,2S)-1-(ethoxycarbonyl)-2-methylcyclopropane-1-carboxylic acid | Ethoxycarbonyl and methyl groups | Enzyme inhibition, antimicrobial |

| rac-(1R,2S)-2-methylcyclopropane-1-carboxylic acid | Methyl substitution on cyclopropane | Neuroprotective effects |

This table highlights the unique features and biological activities associated with each compound, emphasizing the potential roles of this compound in therapeutic applications.

作用机制

The mechanism of action of 1-((Methylsulfonyl)methyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit enzymes involved in metabolic pathways or modulate receptor activity, resulting in therapeutic benefits .

相似化合物的比较

Comparison with Similar Cyclopropane Carboxylic Acid Derivatives

Functional Groups and Structural Features

Physicochemical Properties

- Acidity : The sulfonyl group in the target compound lowers the pKa of the carboxylic acid compared to methyl or aryl substituents. For example, 1-(methylsulfonyl)cyclopropane-1-carboxylic acid has a pKa of ~2.9, while 1-methylcyclopropane-1-carboxylic acid has a pKa of ~4.8 .

- Solubility : Sulfonyl derivatives exhibit higher aqueous solubility (e.g., >50 mg/mL in DMSO) compared to bromophenyl analogs (<10 mg/mL) due to polarity .

- Thermal Stability : Cyclopropane rings with electron-withdrawing groups (e.g., sulfonyl) show enhanced stability against ring-opening reactions compared to alkyl-substituted analogs .

生物活性

1-((Methylsulfonyl)methyl)cyclopropane-1-carboxylic acid is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its properties, mechanisms of action, and research findings related to its biological activity, particularly focusing on antimicrobial and anticancer effects.

Chemical Structure and Properties

This compound features a cyclopropane ring substituted with a methylsulfonyl group and a carboxylic acid functional group. This unique structure contributes to its biological activity and makes it a promising candidate for further investigation in drug development.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, demonstrating potential as an alternative or adjunct to existing antimicrobial agents. The compound's mechanism of action may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways crucial for bacterial survival.

Anticancer Effects

The compound has also shown promise in anticancer research. Preliminary findings suggest that it may act as an inhibitor of specific kinases involved in cancer cell proliferation. For instance, it has been reported to inhibit cyclin-dependent kinase 2 (CDK2), leading to reduced proliferation in certain cancer cell lines .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may modulate enzyme activity or receptor signaling pathways, resulting in various therapeutic effects:

- Enzyme Inhibition : The compound can inhibit enzymes involved in critical metabolic pathways, which may contribute to its antimicrobial and anticancer properties.

- Receptor Modulation : It may also influence the activity of receptors associated with cell growth and differentiation, thereby affecting tumor progression and microbial resistance .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Antimicrobial | Positive against various strains | Inhibition of cell wall synthesis |

| Anticancer | Inhibition of CDK2 | Modulation of cell cycle-related proteins |

Case Study: Anticancer Activity

In a controlled study, this compound was tested against several cancer cell lines, including those resistant to conventional therapies. The results indicated a dose-dependent inhibition of cell proliferation, particularly in non-amplified CCNE1 ovarian cancer cells. The compound's IC50 values were comparable to established anticancer drugs, suggesting its potential as a therapeutic agent .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-((Methylsulfonyl)methyl)cyclopropane-1-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves cyclopropanation of a precursor (e.g., vinyl sulfone derivatives) followed by sulfonylation or oxidation. For example, cyclopropane rings can be constructed via [2+1] cycloaddition using transition-metal catalysts (e.g., Rh or Cu) under inert atmospheres. Post-functionalization with methylsulfonyl groups requires controlled oxidation of thioethers or nucleophilic substitution. Optimize temperature (-10°C to 25°C) and solvent polarity (e.g., DCM or THF) to minimize ring strain-induced side reactions .

- Key Characterization : Monitor reactions via TLC or HPLC. Confirm structure using H/C NMR (cyclopropane protons at δ 1.2–2.5 ppm; carboxylic acid at δ 10–12 ppm) and HRMS .

Q. How can researchers ensure the stability of this compound during storage and handling?

- Methodology : Store the compound under inert gas (N/Ar) at -20°C to prevent hydrolysis of the sulfonyl group or decarboxylation. Use amber vials to avoid photodegradation. Conduct accelerated stability studies (40°C/75% RH for 14 days) with periodic HPLC analysis to track decomposition products like cyclopropane ring-opened derivatives .

Q. What spectroscopic techniques are most effective for characterizing the cyclopropane ring and sulfonylmethyl substituent?

- Methodology :

- NMR : H NMR identifies cyclopropane protons (diastereotopic splitting) and methylsulfonyl signals (singlet at δ 3.0–3.5 ppm). C NMR confirms cyclopropane carbons (δ 15–25 ppm) and carboxylic acid (δ 170–175 ppm) .

- IR : Carboxylic acid O-H stretch (~2500–3000 cm) and S=O vibrations (~1150–1350 cm) .

- X-ray Crystallography : Resolve stereochemistry and confirm ring strain angles (typically 55–60°) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic reactions?

- Methodology : Use Gaussian or ORCA software to calculate frontier molecular orbitals (FMOs). The cyclopropane’s LUMO energy correlates with ring-opening propensity. Compare activation barriers for nucleophilic attack at sulfonyl vs. carboxylic acid groups. Validate predictions with kinetic experiments (e.g., SN2 reactions with NaOMe/EtOH) .

Q. What strategies resolve contradictions in reported biological activity data for cyclopropane derivatives?

- Methodology :

- Batch Analysis : Ensure compound purity (>95% by HPLC) and exclude stereochemical impurities (e.g., enantiomers via chiral HPLC) .

- Assay Optimization : Test activity under varied pH (5–8) and redox conditions to account for sulfonyl group sensitivity. Use isothermal titration calorimetry (ITC) to quantify target binding affinities .

- Meta-Analysis : Cross-reference PubChem BioAssay data (e.g., AID 1259401) to identify outliers due to assay interference .

Q. How does the methylsulfonyl group influence the compound’s metabolic stability in pharmacokinetic studies?

- Methodology :

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Compare half-life () to analogs lacking sulfonyl groups.

- Isotope Labeling : Use S-labeled methylsulfonyl groups to track metabolic byproducts (e.g., sulfonic acids) .

Q. What enzymatic or chemical methods enable selective modification of the cyclopropane ring without disrupting the sulfonylmethyl group?

- Methodology :

- Enzymatic Oxidation : Use cytochrome P450 mutants (e.g., CYP101A1) to hydroxylate specific cyclopropane carbons. Confirm regioselectivity via O labeling .

- Photocatalysis : Employ Ru(bpy) under blue light to initiate radical-based ring functionalization (e.g., allylation) while preserving sulfonyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。